

Technical Profile: Org 31318 (β -Endorphin Analog)[1]

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Org 31318 |
| CAS No.: | 128531-64-6 |
| Cat. No.: | B3365922 |

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Executive Summary

Org 31318 is a synthetic dodecapeptide analog of des-enkephalin- γ -endorphin (DEGE), corresponding to the amino acid sequence

-endorphin-(6–17) with specific structural modifications designed to enhance metabolic stability. [1] Developed by Organon (now Merck/MSD) during research into the antipsychotic-like properties of

-type endorphins, **Org 31318** represents a linear, enzymatically stabilized variant of the endogenous neuropeptide, distinct from its cyclic counterpart, Org 31258.[1]

Primary Application: Investigation of non-opioid, neuroleptic-like activity of

-endorphin fragments; metabolic stability studies in brain tissue.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[1]

- Common Code: **Org 31318**[2][3][4][5][6]

- Systematic Name:

-

-endorphin-(6–17)[1]

- Parent Peptide:

-Endorphin (Human)[1]

- Fragment Class: Des-enkephalin-

-endorphin (DEGE)[1]

- CAS Registry Number: 128531-64-6 (Note: CAS assignments for specific peptide sequences can vary by salt form; verify specific batch certificates).[1]

Structural Specification

Org 31318 is derived from the 6–17 fragment of human

-endorphin. The native DEGE sequence is modified at positions 7 and 9 (relative to the full -endorphin numbering) to resist enzymatic degradation by aminopeptidases and endopeptidases.

Native DEGE Sequence (

-LPH 66–77):

[1]

Org 31318 Sequence (Modified):

[1]

Key Modifications:

- : Substitution of Serine with Proline introduces conformational constraint, reducing susceptibility to N-terminal degradation and stabilizing the secondary structure (likely inducing a

-turn).[1]

- :

-acetylation of Lysine neutralizes the positive charge on the side chain, altering the electrostatic profile and preventing cleavage by trypsin-like enzymes or specific endopeptidases.

Structural Visualization

The following diagram illustrates the linear sequence of **Org 31318** with highlighted modifications compared to the native fragment.



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Caption: Linear sequence of **Org 31318** showing Pro7 and Lys(Ac)9 modifications stabilizing the peptide backbone.

Pharmacological Context & Mechanism[1][11]

Mechanism of Action

Org 31318 belongs to a class of "neuroleptic-like" peptides. Unlike full-length

-endorphin, fragments lacking the N-terminal Enkephalin sequence (residues 1–5, Tyr-Gly-Gly-Phe-Met) do not bind to opioid receptors (

).[1] Instead, they modulate dopaminergic systems, exhibiting effects similar to antipsychotic drugs (haloperidol) in behavioral models (e.g., inhibition of conditioned avoidance behavior).[1]

Structure-Activity Relationship (SAR)

The modifications in **Org 31318** address the rapid metabolic inactivation of native DEGE:

- Proline-7: Prevents degradation by aminopeptidases that typically cleave the N-terminal Thr-Ser bond.[1]
- Acetyl-Lysine-9: Protects against endopeptidases (specifically serine proteases) that target basic residues like Lysine.[1]
- Comparative Stability: In rat brain slice assays, **Org 31318** demonstrates significantly extended half-life compared to native DEGE, particularly in the caudate putamen and hypothalamus.[1]

Experimental Protocols

Reconstitution and Handling

Org 31318 is a hydrophobic peptide due to the loss of polar Serine and the charge neutralization of Lysine.



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Brain Slice Metabolic Stability Assay

This protocol validates the enhanced stability of **Org 31318** compared to native DEGE.

- Tissue Preparation: Dissect rat brain regions (caudate putamen, hypothalamus). Slice to 300 μ m thickness using a vibratome in ice-cold Krebs-Ringer bicarbonate buffer.
- Equilibration: Incubate slices at 37°C under $5\% CO_2$ for 30 minutes.
- Peptide Exposure: Add **Org 31318** or DEGE (control) to a final concentration of 10 μ M.
- Sampling: Withdraw aliquots of the medium at 15, 30, and 45 minutes.
- Quenching: Immediately acidify samples with 10% TFA to stop enzymatic activity.
- Analysis: Analyze supernatant via RP-HPLC (C18 column) with UV detection (214 nm).
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: 10% to 60% B over 30 minutes.

Data Interpretation

Org 31318 should show a distinct retention time shift compared to native DEGE due to increased hydrophobicity (Pro, Lys-Ac).^[1] The degradation rate (

) should be significantly lower for **Org 31318**.

References

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Sources

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